Cas no 276695-32-0 (2-(N-Benzylmethylsulfonamido)Acetic Acid)

2-(N-Benzylmethylsulfonamido)Acetic Acid 化学的及び物理的性質
名前と識別子
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- 2-(N-Benzylmethylsulfonamido)Acetic Acid
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- MDL: MFCD03995637
- インチ: InChI=1S/C10H13NO4S/c1-16(14,15)11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
- InChIKey: ISJFVWJWYPWOKS-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
2-(N-Benzylmethylsulfonamido)Acetic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
2-(N-Benzylmethylsulfonamido)Acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1233487-1g |
2-(N-benzylMethylsulfonaMido)acetic acid |
276695-32-0 | 95% | 1g |
$870 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243301-250mg |
N-Benzyl-N-(methylsulfonyl)glycine |
276695-32-0 | 95% | 250mg |
¥1927 | 2023-04-14 | |
eNovation Chemicals LLC | Y1233487-250mg |
2-(N-benzylMethylsulfonaMido)acetic acid |
276695-32-0 | 95% | 250mg |
$415 | 2024-06-06 | |
AstaTech | AR2975-0.1/G |
2-(N-BENZYLMETHYLSULFONAMIDO)ACETIC ACID |
276695-32-0 | 95% | 0.1g |
$98 | 2023-09-15 | |
Chemenu | CM313702-1g |
2-(N-Benzylmethylsulfonamido)Acetic Acid |
276695-32-0 | 95% | 1g |
$481 | 2022-06-11 | |
1PlusChem | 1P00BJR2-1g |
2-(N-benzylMethylsulfonaMido)acetic acid |
276695-32-0 | 95% | 1g |
$1052.00 | 2025-02-25 | |
abcr | AB308091-250mg |
2-(N-Benzylmethylsulfonamido)acetic acid, 95%; . |
276695-32-0 | 95% | 250mg |
€500.00 | 2025-02-19 | |
A2B Chem LLC | AF38014-100mg |
2-(N-Benzylmethylsulfonamido)acetic acid |
276695-32-0 | 95% | 100mg |
$123.00 | 2024-04-20 | |
A2B Chem LLC | AF38014-1g |
2-(N-Benzylmethylsulfonamido)acetic acid |
276695-32-0 | 95% | 1g |
$520.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1233487-250mg |
2-(N-benzylMethylsulfonaMido)acetic acid |
276695-32-0 | 95% | 250mg |
$520 | 2025-02-27 |
2-(N-Benzylmethylsulfonamido)Acetic Acid 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
2-(N-Benzylmethylsulfonamido)Acetic Acidに関する追加情報
Introduction to 2-(N-Benzylmethylsulfonamido)Acetic Acid (CAS No. 276695-32-0)
2-(N-Benzylmethylsulfonamido)Acetic Acid, identified by its Chemical Abstracts Service (CAS) number 276695-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of a benzylmethylsulfonamido group in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense research interest.
The molecular structure of 2-(N-Benzylmethylsulfonamido)Acetic Acid consists of an acetic acid backbone substituted with a benzylmethylsulfonamido moiety. This structural feature contributes to its reactivity and interaction with biological targets, which is a critical factor in drug design and development. The sulfonamide functional group is particularly noteworthy, as it is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their versatility and efficacy in modulating biological pathways. 2-(N-Benzylmethylsulfonamido)Acetic Acid has been studied for its potential applications in the development of novel therapeutic agents. Its ability to interact with specific enzymes and receptors has made it a valuable scaffold for drug discovery initiatives. Researchers have been exploring its pharmacokinetic profile, toxicity, and potential side effects to assess its suitability for clinical use.
One of the most compelling aspects of 2-(N-Benzylmethylsulfonamido)Acetic Acid is its role as a key intermediate in the synthesis of more complex molecules. In pharmaceutical chemistry, intermediates like this are often used to build larger drug molecules with enhanced biological activity. The benzylmethylsulfonamido group provides a reactive site that can be further functionalized, allowing chemists to tailor the compound's properties for specific therapeutic applications.
Recent studies have highlighted the compound's potential in addressing various diseases by targeting key pathological mechanisms. For instance, researchers have investigated its effects on enzymes involved in cancer progression and inflammation. The sulfonamide moiety's ability to disrupt enzyme function has been particularly promising in developing treatments for chronic inflammatory diseases and certain types of cancer. Additionally, the compound's interaction with cellular receptors has been explored for its potential in modulating neurological disorders.
The synthesis of 2-(N-Benzylmethylsulfonamido)Acetic Acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are common analytical methods used to characterize the compound's structure and purity.
In terms of pharmacological activity, 2-(N-Benzylmethylsulfonamido)Acetic Acid has demonstrated promising results in preclinical studies. Its ability to inhibit specific enzymes has shown potential in reducing inflammation and preventing cell proliferation associated with various diseases. These findings have prompted further investigation into its therapeutic efficacy and safety profile. Clinical trials are currently underway to evaluate its effectiveness in treating specific conditions, with initial results showing encouraging signs.
The regulatory landscape for pharmaceutical compounds like 2-(N-Benzylmethylsulfonamido)Acetic Acid is stringent, requiring thorough testing before approval for human use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) impose strict guidelines on drug development to ensure safety and efficacy. Researchers must navigate these regulations carefully, ensuring that all clinical data meets rigorous standards before seeking approval.
The future prospects of 2-(N-Benzylmethylsulfonamido)Acetic Acid are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug design and delivery systems may further enhance its efficacy and reduce potential side effects. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory findings into clinical therapies that can benefit patients worldwide.
In conclusion, 2-(N-Benzylmethylsulfonamido)Acetic Acid (CAS No. 276695-32-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable candidate for addressing various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the next generation of medicinal chemistry advancements.
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